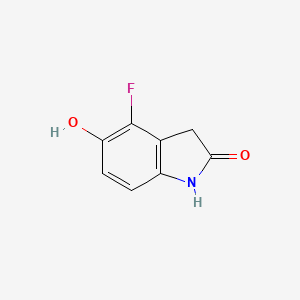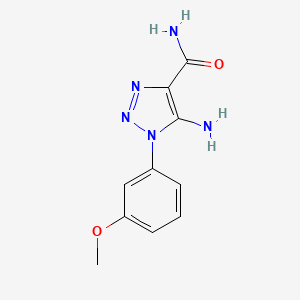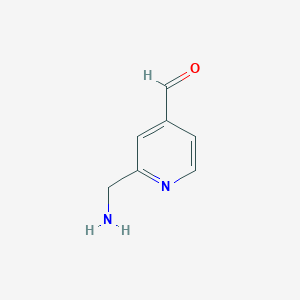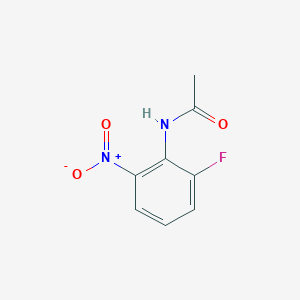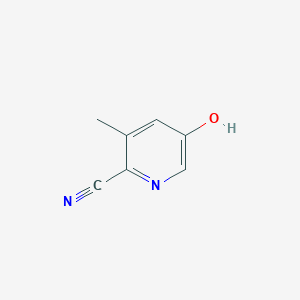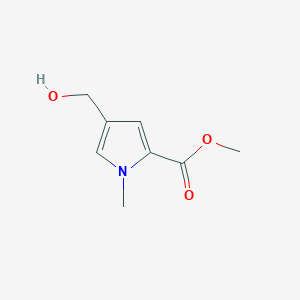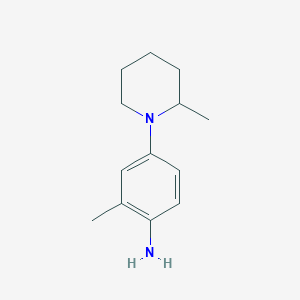
2-Methyl-4-(2-methylpiperidin-1-yl)aniline
説明
“2-Methyl-4-(2-methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . This compound is typically stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of piperidone analogs, such as “this compound”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Piperidones, including “this compound”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . Its predicted physical properties include a melting point of 99.65°C, a boiling point of approximately 316.8°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of n20D 1.57 .科学的研究の応用
Electroluminescent Materials
One study explored the design, synthesis, and application of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes, including variants with different cyclometalated ligands, demonstrated significant potential for electroluminescent applications. Their emissions cover from blue to red regions, making them suitable for organic light-emitting diode (OLED) devices. The optimized complexes showed excellent performance in OLEDs, indicating their potential for developing efficient and durable electroluminescent materials (Vezzu et al., 2010).
Dual Inhibitors for Tyrosine Kinases
Another study focused on the optimization of novel pyrrolo[2,1-f][1,2,4]triazin-4-amines with small aniline substituents for dual EGFR and HER2 protein tyrosine kinase inhibition. One compound exhibited promising oral efficacy in both EGFR and HER2-driven human tumor xenograft models. This research highlights the therapeutic potential of these compounds as dual inhibitors for cancer treatment, offering a new approach to targeting these critical pathways in oncology (Fink et al., 2011).
Hypoxic-Cytotoxic Agents
A study reported the synthesis and in vitro biological activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with various basic lateral chains and substituents. These compounds showed significant potential as hypoxic-cytotoxic agents, particularly in cancer research. The aniline derivatives among these compounds were noted for their potency and selectivity, suggesting their application in developing novel cancer therapies (Ortega et al., 2000).
Organic Materials for Optoelectronic Applications
Research on azo-based phenylthiophene Schiff bases synthesized two new compounds with donor-acceptor systems, demonstrating significant optical properties. These compounds were characterized by their crystal structures, thermal stability, and optical properties, indicating their potential use in optoelectronic devices due to their high coloration efficiencies and fast switching speeds (Shili et al., 2020).
Src Kinase Inhibition for Cancer Treatment
An investigation into the optimization of 4-phenylamino-3-quinolinecarbonitriles revealed potent inhibitors of Src kinase activity, critical for cancer research. The optimized compounds demonstrated significant inhibition of Src-mediated cell proliferation and tumor growth in xenograft models, highlighting their potential in cancer therapy (Boschelli et al., 2001).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-methyl-4-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRJKIRIAWBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



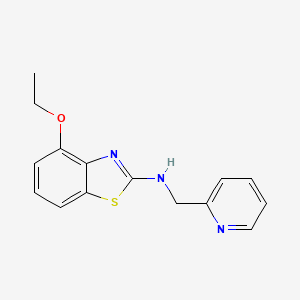

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)

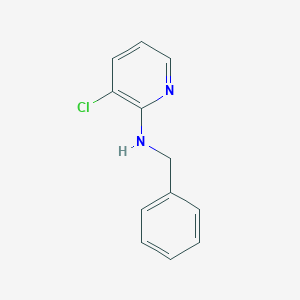
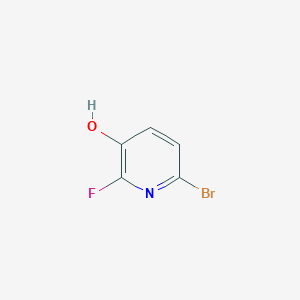
![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)

